molecular formula C20H22N2O7S B15089393 2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B15089393
M. Wt: 434.5 g/mol
InChI Key: NNVNUPOTQXVVBA-UHFFFAOYSA-N
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Description

2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as esterification, amidation, and carbamoylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: Known for their applications in pharmaceuticals and materials science.

    Ethyl esters of carboxylic acids: Commonly used in organic synthesis and as intermediates in drug development.

Uniqueness

2-(Ethoxyoxalyl-amino)-5-(4-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester stands out due to its unique combination of functional groups, which may confer specific chemical and biological properties not found in other compounds. This uniqueness could make it particularly valuable for certain applications, such as targeted drug delivery or the development of novel materials.

Properties

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O7S/c1-5-28-13-9-7-12(8-10-13)21-16(23)15-11(3)14(19(25)27-4)18(30-15)22-17(24)20(26)29-6-2/h7-10H,5-6H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

NNVNUPOTQXVVBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C

Origin of Product

United States

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